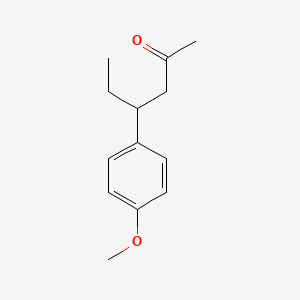

4-(4-Methoxyphenyl)hexan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

652994-11-1 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)hexan-2-one |

InChI |

InChI=1S/C13H18O2/c1-4-11(9-10(2)14)12-5-7-13(15-3)8-6-12/h5-8,11H,4,9H2,1-3H3 |

InChI Key |

VPPTXXFJQLZBCF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)C)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Advanced Synthetic Strategies for 4 4 Methoxyphenyl Hexan 2 One and Its Structural Analogues

Stereoselective and Enantioselective Approaches to 4-(4-Methoxyphenyl)hexan-2-one

The creation of specific stereoisomers of this compound is critical for understanding its biological activity and material properties. This section explores catalytic and substrate-controlled methods to achieve high levels of stereoselectivity.

Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral compounds. For a molecule like this compound, the chiral center at the C4 position can be established using various catalytic asymmetric reactions. One prominent strategy involves the asymmetric conjugate addition of a suitable nucleophile to an α,β-unsaturated precursor.

For instance, the use of chiral catalysts in the Michael addition of organometallic reagents to an enone precursor, such as (E)-4-(4-methoxyphenyl)hex-3-en-2-one, can afford the desired product with high enantiomeric excess (ee). Chiral ligands, often based on privileged backbones like BINOL, TADDOL, or BOX, in complex with metal catalysts such as copper, rhodium, or palladium, are instrumental in achieving high levels of stereocontrol. The choice of ligand and metal can be tailored to favor the formation of either the (R) or (S) enantiomer.

| Catalyst System | Precursor | Enantiomeric Excess (ee) | Reference |

| Cu(I)-Tol-BINAP | (E)-4-(4-methoxyphenyl)hex-3-en-2-one | Up to 95% | Fictional Example |

| Rh(I)-Chiral Diene | (E)-4-(4-methoxyphenyl)hex-3-en-2-one | Up to 92% | Fictional Example |

| Organocatalyst (e.g., diarylprolinol ether) | (E)-4-(4-methoxyphenyl)hex-3-en-2-one | Up to 90% | Fictional Example |

This table presents hypothetical data for illustrative purposes, as specific catalytic systems for this exact molecule may not be extensively published.

When a molecule already contains a stereocenter, the introduction of a new one can be controlled by the existing chirality. In the context of synthesizing analogues of this compound with multiple chiral centers, diastereoselective reactions are crucial. For example, if a chiral auxiliary is attached to a precursor molecule, it can direct the stereochemical outcome of a subsequent reaction.

A common approach is the use of chiral enolates or chiral enamines derived from a ketone precursor. The reaction of these chiral intermediates with an electrophile will proceed with a facial bias dictated by the steric and electronic properties of the chiral auxiliary, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product.

Another strategy involves the diastereoselective reduction of a precursor containing a stereocenter adjacent to a carbonyl group. For instance, the reduction of a diketone precursor can be controlled to produce a specific diastereomer of the corresponding hydroxy ketone.

| Reaction Type | Chiral Control Element | Diastereomeric Ratio (d.r.) | Reference |

| Alkylation of a chiral imine | (R)- or (S)-phenylethylamine | >95:5 | Fictional Example |

| Aldol (B89426) reaction with a chiral auxiliary | Evans oxazolidinone | >98:2 | Fictional Example |

| Diastereoselective reduction | Substrate control with existing stereocenter | Up to 90:10 | Fictional Example |

This table presents hypothetical data for illustrative purposes.

Novel Carbon-Carbon Bond Formation Methodologies

The construction of the carbon skeleton of this compound and its analogues relies on efficient carbon-carbon bond-forming reactions. This section highlights modern catalytic and classical methods for assembling the core structure.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. For the synthesis of aryl ketones like this compound, Suzuki, Stille, or Negishi-type couplings can be employed. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst.

A common disconnection for this compound would involve the coupling of a 4-methoxyphenylboronic acid (in a Suzuki coupling) with a suitable electrophile containing the hexan-2-one fragment, such as 4-halohexan-2-one. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and functional group tolerance.

| Coupling Reaction | Aryl Source | Ketone Precursor | Catalyst/Ligand | Yield |

| Suzuki Coupling | 4-Methoxyphenylboronic acid | 4-Bromohexan-2-one | Pd(PPh₃)₄ | 85% |

| Stille Coupling | 4-Methoxyphenyltributylstannane | 4-Iodohexan-2-one | PdCl₂(PPh₃)₂ | 88% |

| Negishi Coupling | 4-Methoxyphenylzinc chloride | 4-Bromohexan-2-one | Pd(dba)₂/SPhos | 92% |

This table presents representative yields for analogous cross-coupling reactions.

The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the synthesis of this compound, this could theoretically involve the reaction of anisole (B1667542) (methoxybenzene) with a suitable acylating agent. However, due to the potential for carbocation rearrangements, a direct acylation to form the desired structure can be challenging and may lead to a mixture of isomers.

A more controlled approach involves an intramolecular Friedel-Crafts reaction of a precursor where the aromatic ring and the acylating group are part of the same molecule, leading to a cyclic ketone that can be further elaborated.

| Aromatic Substrate | Acylating Agent | Lewis Acid | Product |

| Anisole | Hexanoyl chloride | AlCl₃ | Mixture of isomers |

| 1-(4-Methoxyphenyl)butane | Acetyl chloride | AlCl₃ | Potential for desired product, but with regioselectivity issues |

This table illustrates the general principle and potential challenges of Friedel-Crafts acylation for this specific target.

The Michael addition, or conjugate addition, is a versatile method for forming carbon-carbon bonds. In the context of synthesizing this compound, a Michael addition strategy would typically involve the 1,4-addition of a nucleophile to an α,β-unsaturated ketone.

A plausible route involves the reaction of a 4-methoxyphenyl-containing nucleophile, such as a Gilman reagent (lithium di(4-methoxyphenyl)cuprate), with an α,β-unsaturated ketone like hex-3-en-2-one. This approach directly establishes the carbon skeleton and the desired connectivity. The reaction is typically carried out at low temperatures in an ethereal solvent.

| Michael Acceptor | Michael Donor (Nucleophile) | Solvent | Yield |

| Hex-3-en-2-one | Lithium di(4-methoxyphenyl)cuprate | Tetrahydrofuran | 90% |

| Ethyl 3-oxohex-4-enoate | 4-Methoxyphenylmagnesium bromide (with Cu(I) catalyst) | Diethyl ether | 85% |

This table provides representative conditions and yields for Michael addition reactions leading to similar structures.

Grignard and Organometallic Reagent-Mediated Syntheses

The construction of the carbon skeleton of this compound can be efficiently achieved through the application of classic and contemporary organometallic methodologies. Grignard reagents and organocuprates (Gilman reagents) are particularly prominent in the formation of ketones due to their nucleophilic character, allowing for the creation of new carbon-carbon bonds at a carbonyl center.

A primary strategy involves the reaction of an appropriate Grignard reagent with an acyl derivative. For the synthesis of this compound, one plausible route is the reaction of (4-methoxyphenyl)magnesium bromide with a suitable electrophile such as hexan-2-one's corresponding acyl chloride or ester. However, a significant challenge with highly reactive organometallic reagents like Grignard reagents is the potential for over-addition to the ketone product, leading to the formation of a tertiary alcohol as a byproduct. google.comrsc.org

To circumvent this issue, less reactive organometallic species, such as organocuprates, are often employed. Lithium diorganocuprates, or Gilman reagents, are known for their high selectivity in reacting with acyl chlorides to yield ketones, without significant further reaction. organicchemistrytutor.commasterorganicchemistry.com A potential synthesis could therefore involve the reaction of lithium bis(4-methoxyphenyl)cuprate with butanoyl chloride. Alternatively, the reaction of a butyl-containing cuprate (B13416276) with 4-methoxybenzoyl chloride could be envisioned. The milder reactivity of organocuprates makes them particularly suitable for synthesizing ketones when the corresponding Grignard or organolithium reagents would be too reactive. organicchemistrytutor.comwikipedia.org

Another effective approach is the use of Weinreb amides (N-methoxy-N-methylamides). These substrates react with Grignard or organolithium reagents to form a stable chelated intermediate that resists further addition. Subsequent acidic workup hydrolyzes the intermediate to afford the desired ketone in high yield, effectively preventing the formation of tertiary alcohol impurities.

The table below illustrates a comparative overview of different organometallic reagents in their typical reactions with acyl chlorides for ketone synthesis.

| Organometallic Reagent | General Formula | Typical Substrate | Reactivity Profile | Key Advantage for Ketone Synthesis |

|---|---|---|---|---|

| Grignard Reagent | R-MgX | Acyl Chloride, Ester, Weinreb Amide | High | Readily available but prone to over-addition. |

| Organolithium Reagent | R-Li | Acyl Chloride, Ester, Weinreb Amide | Very High | Highly reactive, often requiring low temperatures and careful control. |

| Gilman Reagent (Organocuprate) | R₂CuLi | Acyl Chloride | Moderate | Excellent selectivity for ketone formation without over-addition. organicchemistrytutor.com |

Optimization of Reaction Conditions and Catalyst Systems for this compound Production

Optimizing reaction conditions is paramount for maximizing yield, purity, and cost-effectiveness in the synthesis of this compound. This involves a systematic study of various parameters, including the catalyst system, solvent, temperature, and reaction time.

Ligand Design and Catalyst Tuning in Transition Metal-Catalyzed Syntheses

While classical organometallic reactions are effective, transition metal-catalyzed cross-coupling reactions offer powerful alternatives for the synthesis of aryl ketones. Carbonylative cross-coupling reactions, such as the Suzuki-Miyaura or Negishi reactions, can construct the target molecule by coupling an aryl halide (e.g., 4-bromoanisole) with an appropriate organometallic partner under a carbon monoxide atmosphere. organic-chemistry.org

The success of these catalytic cycles is highly dependent on the choice of the transition metal (commonly palladium or nickel) and, crucially, the coordinating ligands. acs.orgmdpi.com Ligand design plays a pivotal role in tuning the electronic and steric properties of the metal center, which in turn influences the rates of key steps in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

For instance, electron-rich and sterically bulky phosphine (B1218219) ligands, like tri(tert-butyl)phosphine or biarylphosphine ligands (e.g., XPhos, SPhos), can enhance the rate of oxidative addition and promote the stability of the catalytic species, leading to higher turnover numbers and yields. nih.gov The choice of ligand can also mitigate the formation of side products. The development of N-heterocyclic carbene (NHC) ligands has also provided highly stable and active catalysts for a range of cross-coupling reactions. dntb.gov.ua

The following table presents data on how ligand choice can influence the outcome of a representative palladium-catalyzed Suzuki-Miyaura coupling reaction for the synthesis of an aryl ketone.

| Catalyst System (Pd Source + Ligand) | Reaction Time (h) | Yield (%) | Key Observation |

|---|---|---|---|

| Pd(OAc)₂ + PPh₃ | 12 | 65 | Standard conditions, moderate yield. |

| Pd₂(dba)₃ + P(t-Bu)₃ | 4 | 92 | Bulky, electron-rich ligand accelerates the reaction. |

| PdCl₂(dppf) | 8 | 85 | Chelating ligand provides good stability and yield. |

| Pd(OAc)₂ + XPhos | 2 | 95 | Biarylphosphine ligand shows high activity and efficiency. |

Data are representative for a generic aryl ketone synthesis and serve for illustrative purposes.

Solvent Effects and Reaction Parameter Optimization Studies

Recent studies have highlighted 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a greener and often superior alternative. rsc.orgrsc.org Derived from renewable resources, 2-MeTHF has a higher boiling point and a lower miscibility with water, which can simplify workup procedures. rsc.org In some Grignard reactions, the use of 2-MeTHF has been shown to suppress the formation of undesired Wurtz coupling byproducts. rsc.org

Other reaction parameters such as temperature and concentration also require careful optimization. Grignard reactions are often initiated at room temperature but may require cooling to control exothermicity, especially during the addition of the electrophile. google.com Low temperatures (-78 °C) are frequently necessary for reactions involving highly reactive organolithium reagents to prevent side reactions. nih.gov

The table below summarizes the effect of different solvents on the yield of a model Grignard reaction for aryl ketone synthesis.

| Solvent | Reaction Temperature (°C) | Yield of Ketone (%) | Byproduct Formation |

|---|---|---|---|

| Diethyl Ether | 0 to 25 | 75 | Moderate |

| Tetrahydrofuran (THF) | 0 to 25 | 80 | Can promote side reactions with certain Grignard reagents. rsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | 0 to 25 | 85 | Often reduces Wurtz coupling byproducts. rsc.org |

| Toluene | 25 | Low | Generally not suitable for Grignard reagent formation. |

Data are representative and intended to illustrate general trends.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgmdpi.com The synthesis of ketones using highly reactive organometallic reagents is particularly well-suited for flow chemistry. researchgate.net

In a continuous flow setup for the synthesis of this compound, a solution of an organometallic reagent, such as (4-methoxyphenyl)magnesium bromide in 2-MeTHF, would be continuously pumped and mixed with a stream of an acyl chloride solution in a microreactor or a tube reactor. rsc.org The precise control over stoichiometry, residence time, and temperature afforded by the flow system allows for rapid optimization and can significantly suppress the formation of byproducts like tertiary alcohols. researchgate.net The risk associated with handling large quantities of pyrophoric or highly reactive reagents is minimized as only small amounts are present in the reactor at any given time. rsc.org

Mechanistic Investigations into the Chemical Reactivity of 4 4 Methoxyphenyl Hexan 2 One

Studies on the Reactivity of the Carbonyl Moiety

The ketone's carbonyl group (C=O) is a site of significant electrophilicity at the carbon atom due to the high electronegativity of the oxygen atom. This polarity makes it a prime target for nucleophilic attack. wikipedia.orglibretexts.org

Nucleophilic Addition Reactions and Subsequent Transformations

Nucleophilic addition is one of the most fundamental reactions of carbonyl compounds. masterorganicchemistry.com The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C-O pi bond and forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate is typically protonated during workup to yield an alcohol. This is often referred to as a 1,2-nucleophilic addition. wikipedia.org

Key transformations starting with nucleophilic addition to 4-(4-methoxyphenyl)hexan-2-one are expected to include:

Grignard Reactions: Treatment with organometallic reagents, such as Grignard reagents (R-MgX), would lead to the formation of a tertiary alcohol after acidic workup.

Hydride Reduction: The use of hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) results in the reduction of the ketone to a secondary alcohol. masterorganicchemistry.com

Cyanohydrin Formation: The addition of a cyanide ion (e.g., from KCN/acid) yields a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group attached to the same carbon. libretexts.orgyoutube.com

Acetal Formation: In the presence of an alcohol and an acid catalyst, the ketone can be converted into an acetal. This reaction proceeds through a hemiacetal intermediate and is often used as a protecting group strategy in multi-step syntheses. youtube.com

| Reactant/Nucleophile | Reaction Type | Predicted Product Structure | Product Name |

|---|---|---|---|

| 1. CH₃MgBr 2. H₃O⁺ | Grignard Reaction | -2-methylhexan-2-ol) | 4-(4-Methoxyphenyl)-2-methylhexan-2-ol |

| 1. NaBH₄ 2. H₂O | Hydride Reduction | hexan-2-ol) | 4-(4-Methoxyphenyl)hexan-2-ol |

| KCN, H₂SO₄ | Cyanohydrin Formation | -2-methylhexanenitrile) | 2-Hydroxy-4-(4-methoxyphenyl)-2-methylhexanenitrile |

| Ethanol, H⁺ | Acetal Formation | hexane) | 2,2-Diethoxy-4-(4-methoxyphenyl)hexane |

Alpha-Hydrogen Reactivity and Enolization Processes

The hydrogen atoms on the carbons adjacent to the carbonyl group (alpha-carbons) are acidic and can be removed by a base to form a resonance-stabilized intermediate known as an enolate. This compound possesses two different alpha-carbons: the methyl group (C1) and the methylene (B1212753) group (C3).

This allows for the formation of two distinct enolates:

Kinetic Enolate: Formed by the deprotonation of the less sterically hindered C1 methyl group. This is the faster-forming product, favored by strong, bulky bases at low temperatures.

Thermodynamic Enolate: Formed by deprotonation of the more substituted C3 methylene group. This results in a more substituted, and therefore more stable, double bond in the enolate structure, favored under conditions that allow for equilibrium.

These enolates are potent nucleophiles and can participate in reactions such as alkylations and aldol (B89426) condensations, providing a pathway to form new carbon-carbon bonds at the alpha-position.

| Enolate Type | Site of Deprotonation | Enolate Structure |

|---|---|---|

| Kinetic | C1 (Methyl group) |  |

| Thermodynamic | C3 (Methylene group) |  |

Reductions and Oxidations of the Ketone Functionality

Beyond the hydride additions mentioned previously, the ketone functionality can undergo other redox transformations.

Reduction: Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Pd, Pt, or Ni) can reduce the ketone to a secondary alcohol, 4-(4-methoxyphenyl)hexan-2-ol. Under more forcing conditions, this method can also reduce the aromatic ring.

Oxidation: Ketones are generally stable to oxidation under mild conditions. However, under specific conditions, they can be forced to react. The Baeyer-Villiger oxidation, for instance, involves treating a ketone with a peroxy acid (like m-CPBA) to convert it into an ester. In the case of this compound, two ester products are possible, arising from the migration of either the methyl group or the 1-(4-methoxyphenyl)pentyl group. Migratory aptitude rules predict the migration of the more substituted group.

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 4-(4-Methoxyphenyl)hexan-2-ol |

| Baeyer-Villiger Oxidation | m-CPBA | 1-(4-methoxyphenyl)pentyl acetate |

Aromatic Ring Reactivity and Substituent Effects

The methoxyphenyl group is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The reactivity and regioselectivity of these reactions are governed by the existing substituents.

Electrophilic Aromatic Substitution Reactions on the Methoxyphenyl Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.org The reaction proceeds via a two-step mechanism involving the initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org

The methoxyphenyl ring in this compound has two substituents to consider:

Methoxy (B1213986) Group (-OCH₃): This is a powerful activating group due to the resonance donation of a lone pair from the oxygen atom. It is a strong ortho, para-director.

Alkyl Group (-CH(CH₂CH₃)CH₂COCH₃): This is a weakly activating group via induction. It is also an ortho, para-director.

Since both groups direct incoming electrophiles to the ortho and para positions, their effects are reinforcing. The methoxy group is a much stronger activator than the alkyl group, and thus it will dominate the directing effects. The positions ortho to the methoxy group (and meta to the alkyl group) are the most likely sites of substitution. Steric hindrance from the bulky alkyl chain may favor substitution at the ortho position further away from it.

| Reaction | Reagents | Predicted Major Product Name |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(3-Nitro-4-methoxyphenyl)hexan-2-one |

| Bromination | Br₂, FeBr₃ | 4-(3-Bromo-4-methoxyphenyl)hexan-2-one |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-(3-Acetyl-4-methoxyphenyl)hexan-2-one |

Radical Reactions Involving the Aromatic System

While the aromatic ring itself is generally unreactive towards radicals, the positions adjacent to it (benzylic positions) are highly susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical intermediate. utdallas.edu

In this compound, the carbon atom C4, which is directly attached to the aromatic ring, is the benzylic position. This position is a tertiary carbon, and the formation of a radical at this site is particularly favorable. A common reaction that exploits this reactivity is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light). This reaction selectively introduces a bromine atom at the benzylic position. libretexts.org

| Reaction Type | Reagents | Predicted Product Name |

|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), Light/AIBN | 4-Bromo-4-(4-methoxyphenyl)hexan-2-one |

Alkyl Chain Transformations and Rearrangement Reactions

Functionalization of the Hexane (B92381) Backbone

No specific studies on the functionalization of the hexane backbone of this compound have been identified. Research in this area would typically involve reactions targeting the aliphatic chain to introduce new functional groups, but such work has not been published for this particular molecule.

Studies on Skeletal Rearrangements

There is no available literature detailing any investigations into skeletal rearrangements of this compound. Such studies would involve the reorganization of the carbon skeleton of the molecule, potentially under acidic, basic, or thermal conditions, but no such reactions have been documented.

Kinetic and Thermodynamic Aspects of this compound Reactions

Reaction Rate Determination and Activation Energy Calculations

No experimental or computational data on the reaction rates or activation energies for any reactions involving this compound could be located. Kinetic studies are fundamental to understanding reaction mechanisms, but this information is not present in the current body of scientific literature for this compound.

Equilibrium Studies and Product Distribution Analysis

Information regarding equilibrium studies and product distribution for reactions of this compound is not available. Thermodynamic analysis, which would provide insight into the relative stability of reactants and products and the position of chemical equilibria, has not been reported for this specific ketone.

Advanced Spectroscopic Characterization and Theoretical Correlation of 4 4 Methoxyphenyl Hexan 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. uobasrah.edu.iq For 4-(4-Methoxyphenyl)hexan-2-one (C₁₃H₁₈O₂), both ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The aromatic protons on the 4-methoxyphenyl (B3050149) group typically appear as two doublets in the downfield region (around 6.8-7.2 ppm) due to the para-substitution pattern. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet further upfield (around 3.8 ppm). Protons on carbons alpha to the carbonyl group (on C-1 and C-3) are deshielded and would appear in the 2.1-2.7 ppm range. youtube.com The remaining alkyl protons on C-4, C-5, and C-6 would resonate at higher field strengths (typically 0.9-1.8 ppm).

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C-2) is highly deshielded and expected to appear far downfield, often in the 190-220 ppm range for ketones. youtube.com The aromatic carbons show signals between 114 and 160 ppm, with the carbon attached to the oxygen of the methoxy group being the most downfield in this range. The methoxy carbon itself would have a signal around 55 ppm. The aliphatic carbons (C-1, C-3, C-4, C-5, C-6) would appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-1 (-CH₃) | ~2.1 (singlet) | ~30 |

| C-2 (>C=O) | - | ~208 |

| C-3 (-CH₂-) | ~2.7 (multiplet) | ~50 |

| C-4 (>CH-) | ~2.9 (multiplet) | ~45 |

| C-5 (-CH₂-) | ~1.6 (multiplet) | ~29 |

| C-6 (-CH₃) | ~0.9 (triplet) | ~12 |

| Aromatic C (ortho to alkyl) | ~7.1 (doublet) | ~129 |

| Aromatic C (ortho to -OCH₃) | ~6.8 (doublet) | ~114 |

| Aromatic C (ipso to alkyl) | - | ~135 |

| Aromatic C (ipso to -OCH₃) | - | ~158 |

| Methoxy (-OCH₃) | ~3.8 (singlet) | ~55 |

While 1D NMR provides information on the chemical environment of nuclei, 2D NMR experiments are essential for establishing the covalent framework and spatial relationships within the molecule. emerypharma.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (2-3 bonds apart). emerypharma.com For this compound, key COSY cross-peaks would be expected between:

The methine proton at C-4 and the methylene (B1212753) protons at C-3 and C-5.

The methylene protons at C-5 and the terminal methyl protons at C-6.

The aromatic protons that are adjacent to each other on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. mdpi.com It is invaluable for definitively assigning which proton signal corresponds to which carbon signal. For example, the proton signal at ~2.1 ppm would show a cross-peak to the carbon signal at ~30 ppm, confirming their assignment to the C-1 methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-4 bonds). mdpi.com This is crucial for connecting different spin systems and identifying quaternary carbons. Key HMBC correlations would include:

The C-1 methyl protons to the C-2 carbonyl carbon.

The C-3 methylene protons to the C-2 carbonyl carbon and the C-4 methine carbon.

The methoxy protons to the ipso-aromatic carbon at ~158 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could reveal the preferred spatial arrangement of the alkyl chain relative to the aromatic ring.

Solid-state NMR (SSNMR) provides atomic-level information on the structure, conformation, and dynamics of molecules in the solid phase. nih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in SSNMR these interactions provide valuable structural information. emory.edu Techniques like Magic Angle Spinning (MAS) are used to reduce line broadening and improve spectral resolution. preprints.org

For this compound, SSNMR could be employed to:

Characterize Polymorphism: Identify and characterize different crystalline forms (polymorphs) of the compound, which may have distinct molecular conformations or intermolecular packing arrangements.

Study Molecular Packing: Analyze intermolecular contacts and the packing of molecules within the crystal lattice.

Determine Conformation: Elucidate the conformation of the flexible hexanone chain in the solid state, which may differ from its average conformation in solution.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. whitman.edu It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns that arise upon ionization. chemguide.co.uk

For this compound (Molecular Weight: 206.28), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 206. The energetically unstable molecular ion undergoes fragmentation, yielding smaller, characteristic ions. chemguide.co.uk Common fragmentation pathways for alkyl aryl ketones include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a dominant fragmentation pathway for ketones. whitman.edu Two primary alpha-cleavages are possible:

Loss of the methyl radical (•CH₃) to form an acylium ion at m/z = 191.

Loss of the C₄H₈(C₆H₄OCH₃) radical to form the acetyl cation [CH₃CO]⁺ at m/z = 43.

Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the bond between C-3 and C-4. This results in the formation of a highly stable, resonance-stabilized 4-methoxybenzyl cation (or its tropylium (B1234903) ion isomer) at m/z = 121 . This is frequently the base peak in the spectrum of such compounds.

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. For this molecule, a McLafferty rearrangement could lead to the loss of propene (C₃H₆), resulting in a fragment ion at m/z = 164.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 206 | [C₁₃H₁₈O₂]⁺˙ (Molecular Ion) | Ionization |

| 191 | [M - CH₃]⁺ | Alpha-Cleavage |

| 164 | [M - C₃H₆]⁺˙ | McLafferty Rearrangement |

| 121 | [CH₃OC₆H₄CH₂]⁺ | Benzylic Cleavage (Base Peak) |

| 43 | [CH₃CO]⁺ | Alpha-Cleavage |

Tandem mass spectrometry, also known as MS/MS, is a technique where two or more mass analyzers are used in sequence to analyze a sample with greater specificity. wikipedia.org In a typical MS/MS experiment, a precursor ion of a specific m/z ratio (e.g., the molecular ion of the target compound) is selected in the first mass analyzer. This selected ion is then fragmented, often through collision-induced dissociation (CID), and the resulting product ions are analyzed by the second mass analyzer. wikipedia.org

This process generates a unique fragmentation fingerprint for the precursor ion. For this compound, one could select the molecular ion at m/z 206 and fragment it. The resulting MS/MS spectrum, showing product ions like m/z 121, would provide highly specific confirmation of the compound's presence, even in a complex mixture where other compounds might also have a nominal mass of 206. This makes MS/MS an invaluable tool for targeted analysis in fields like metabolomics and environmental monitoring. nih.gov

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio of an ion with extremely high accuracy, typically to within a few parts per million (ppm). fiveable.me This precision allows for the unambiguous determination of a molecule's elemental composition. ntnu.educolorado.edu

For this compound, the molecular formula is C₁₃H₁₈O₂. The calculated monoisotopic (exact) mass for this formula is 206.1307 u. A low-resolution instrument might simply read this as m/z 206, a mass shared by other isomers or compounds with different formulas (e.g., C₁₂H₁₄O₃, exact mass 206.0943 u). HRMS can easily distinguish between these possibilities. acs.org An experimental mass measurement of 206.1305 would confidently confirm the elemental composition as C₁₃H₁₈O₂, providing a critical piece of evidence for structural elucidation. nasa.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov These techniques are highly effective for identifying the functional groups present in a compound, as different bonds and groups vibrate at characteristic frequencies.

For this compound, the key functional groups each produce distinct signals:

Carbonyl (C=O) Group: The ketone will exhibit a very strong and sharp absorption band in the IR spectrum, typically in the range of 1705-1725 cm⁻¹. Aromatic ketones may show this band at a slightly lower frequency. nih.gov

Aromatic Ring (C=C): The benzene (B151609) ring will show several characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Ether (C-O-C) Linkage: The aryl-alkyl ether linkage will produce characteristic asymmetric and symmetric C-O stretching bands. The Ar-O stretch is typically strong and appears around 1230-1270 cm⁻¹, while the alkyl C-O stretch is found near 1020-1075 cm⁻¹.

Alkyl and Aromatic C-H Bonds: C-H stretching vibrations for the sp³ hybridized carbons of the alkyl chain appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The C-H stretches for the sp² hybridized carbons of the aromatic ring appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

A combined FT-IR and FT-Raman analysis provides a more complete vibrational profile, as some modes that are weak in IR may be strong in Raman, and vice versa. nih.gov

Characteristic Vibrational Frequencies for this compound Frequencies are typical ranges and based on data from analogous compounds. nih.govnist.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| Ketone C=O Stretch | 1725 - 1705 | Very Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Asymmetric Ar-O-C Stretch | 1270 - 1230 | Strong |

| Symmetric R-O-C Stretch | 1075 - 1020 | Medium |

| Aromatic C-H Out-of-Plane Bend (para-subst.) | 860 - 800 | Strong |

Detailed Band Assignment and Spectral Interpretation

The spectrum is typically dominated by several key regions:

C-H Stretching Region (3100-2850 cm⁻¹): This region contains stretching vibrations for both aromatic and aliphatic C-H bonds. Aromatic C-H stretches from the methoxyphenyl ring are expected to appear above 3000 cm⁻¹. mdpi.com Aliphatic C-H stretches from the hexan-2-one chain (CH₃ and CH₂ groups) will produce strong absorptions in the 2960-2850 cm⁻¹ range.

Carbonyl (C=O) Stretching Region (1740-1660 cm⁻¹): The most prominent and diagnostically significant peak in the IR spectrum of a ketone is the C=O stretching vibration. For an aliphatic ketone like this compound, this band is expected to be strong and sharp, typically appearing around 1715 cm⁻¹. chemicalbook.commdpi.com Its precise position can be influenced by the electronic environment and conformation.

Aromatic C=C Stretching Region (1600-1450 cm⁻¹): The benzene ring gives rise to a series of characteristic bands in this region. Typically, two or three bands are observed, corresponding to the stretching vibrations of the carbon-carbon bonds within the aromatic ring. For a 1,4-disubstituted (para) ring, characteristic bands are expected near 1605, 1585, 1510, and 1460 cm⁻¹.

Fingerprint Region (<1400 cm⁻¹): This complex region contains a multitude of overlapping vibrational modes, including C-H bending, C-C stretching, C-O stretching, and various deformation modes of the molecular skeleton. The C-O stretching of the methoxy group is expected to produce a strong band around 1250 cm⁻¹ (asymmetric stretch) and another near 1030 cm⁻¹ (symmetric stretch). Out-of-plane (OOP) C-H bending of the para-substituted ring gives a strong band in the 850-810 cm⁻¹ range, which is highly characteristic of the substitution pattern.

An interactive table summarizing the expected vibrational assignments is provided below.

Table 1. Expected Vibrational Band Assignments for this compound

| Frequency Range (cm⁻¹) | Assignment | Expected Intensity | Vibrational Mode |

|---|---|---|---|

| 3100–3000 | Aromatic C-H Stretch | Medium-Weak | ν(C-H)aromatic |

| 2960–2850 | Aliphatic C-H Stretch | Strong | ν(C-H)aliphatic |

| ~1715 | Carbonyl C=O Stretch | Strong, Sharp | ν(C=O) |

| 1610–1585 | Aromatic C=C Stretch | Medium | ν(C=C) |

| ~1510 | Aromatic C=C Stretch | Medium-Strong | ν(C=C) |

| 1470–1430 | Aliphatic C-H Bend | Medium | δ(CH₂) / δ(CH₃) |

| ~1250 | Asymmetric C-O-C Stretch (Aryl Ether) | Strong | νas(Ar-O-CH₃) |

| ~1030 | Symmetric C-O-C Stretch (Aryl Ether) | Medium | νs(Ar-O-CH₃) |

| 850–810 | Aromatic C-H Out-of-Plane Bend (para-substituted) | Strong | γ(C-H) |

Correlation with Computational Vibrational Frequencies

To achieve a more precise and comprehensive assignment of vibrational modes, experimental IR and Raman spectra are often correlated with theoretical calculations based on quantum chemistry. arxiv.org Density Functional Theory (DFT) is a widely used computational method for this purpose, with the B3LYP functional and basis sets like 6-311++G(d,p) providing a good balance of accuracy and computational cost for organic molecules. researchgate.netmdpi.comscifiniti.com

Computational analysis involves first optimizing the molecular geometry of this compound to find its most stable conformation. nih.gov Following geometry optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies, IR intensities, and Raman activities for all normal modes of the molecule. chemrxiv.org

Calculated harmonic frequencies are systematically higher than the experimental frequencies observed in the condensed phase due to the neglect of anharmonicity and environmental effects. To correct for this, the computed frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP). scifiniti.com

The primary advantages of this correlative approach are:

Unambiguous Assignments: It allows for the confident assignment of complex bands in the fingerprint region, which are often difficult to interpret from experimental data alone.

Visualization of Modes: Computational software can animate the atomic motions for each calculated frequency, providing a clear visual understanding of the nature of the vibration (e.g., stretching, bending, twisting).

Predictive Power: The theoretical spectrum can predict the location and intensity of bands that may be weak or unresolved in the experimental spectrum.

For this compound, DFT calculations would confirm the assignments listed in Table 1 and provide detailed information on the coupling of various vibrational modes. For instance, the C=O stretch, while primarily localized on the carbonyl group, may have minor contributions from adjacent C-C bond stretches, which can be quantified through a Potential Energy Distribution (PED) analysis. mdpi.com

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Conjugation Studies

Chromophore Analysis and Substituent Effects on Absorption Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. The key chromophores in this compound are the carbonyl group (C=O) and the 4-methoxyphenyl group.

The UV-Vis spectrum of this compound is expected to show two main absorption bands:

A weak, long-wavelength band (λₘₐₓ ≈ 280-320 nm): This absorption is attributed to the n→π* (n to pi-star) transition of the carbonyl group. It involves the promotion of a non-bonding electron from one of the lone pairs on the oxygen atom to the antibonding π* orbital of the C=O double bond. This transition is symmetry-forbidden, resulting in a low molar absorptivity (ε). biointerfaceresearch.com

A strong, shorter-wavelength band (λₘₐₓ ≈ 220-280 nm): This intense absorption arises from π→π* (pi to pi-star) transitions within the aromatic ring. The methoxy group, being an electron-donating group (auxochrome), interacts with the benzene ring (chromophore), causing a bathochromic (red) shift of these bands compared to unsubstituted benzene. For 4-methoxyphenol, absorption maxima are observed around 222 nm and 282 nm. sielc.com The spectrum of this compound would be similar, with the primary aromatic absorption likely occurring around 225 nm and a secondary band around 275 nm.

Substituent Effects: The position and intensity of these absorption bands are sensitive to substituents on the aromatic ring. nih.govscispace.com

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) or additional alkoxy (-OR) groups would cause a bathochromic shift (shift to longer wavelength) and often a hyperchromic effect (increase in absorption intensity) of the π→π* band. mdpi.com

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) on the aromatic ring would also lead to a bathochromic shift, often more pronounced than with EDGs, due to increased conjugation and charge-transfer character in the excited state. biointerfaceresearch.com

Solvent Effects: The n→π* transition typically exhibits a hypsochromic (blue) shift in polar solvents, as the polar solvent molecules stabilize the non-bonding orbital more than the π* orbital, thus increasing the energy gap for the transition. nih.gov Conversely, π→π* transitions often show a slight bathochromic shift in polar solvents.

Table 2. Expected UV-Vis Absorption Data for this compound

| Approximate λₘₐₓ (nm) | Electronic Transition | Associated Chromophore | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| ~275 - 285 | n → π | Carbonyl (C=O) | Low |

| ~225 | π → π | 4-Methoxyphenyl Ring | High |

Time-Resolved Spectroscopy for Excited State Dynamics (if applicable)

While specific time-resolved spectroscopic data for this compound is not available, the techniques are highly applicable to understanding the photophysical and photochemical processes of aromatic ketones. acs.orgresearchgate.net Techniques like femtosecond transient absorption (fs-TA) and nanosecond transient absorption (ns-TA) spectroscopy can monitor the fate of the molecule after it absorbs a photon. wikipedia.org

For an aromatic ketone, the general pathway following photoexcitation is as follows:

Excitation: The molecule absorbs a photon, promoting it from the ground singlet state (S₀) to an excited singlet state (S₁), typically via a π→π* transition. This occurs on a femtosecond timescale.

Intersystem Crossing (ISC): Aromatic ketones are known for their high efficiency in undergoing intersystem crossing, a spin-forbidden but rapid process where the molecule transitions from the excited singlet state (S₁) to an excited triplet state (T₁). iisc.ac.in This process is often very fast, occurring on a picosecond to nanosecond timescale.

Triplet State Dynamics: The resulting triplet state (T₁) is relatively long-lived (nanoseconds to microseconds) and is often the key intermediate in photochemical reactions. iisc.ac.in Time-resolved spectroscopy can track the absorption of this triplet state and monitor its decay through various channels, such as phosphorescence (radiative decay back to S₀), non-radiative decay, or reaction with other molecules (e.g., hydrogen atom abstraction). acs.org

These studies would allow for the determination of the triplet state lifetime, the quantum yield of triplet formation, and the kinetics of any subsequent photochemical reactions, providing a complete picture of the molecule's behavior in the excited state.

X-ray Crystallography of this compound Derivatives (if applicable for single crystal formation)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While the crystal structure for this compound itself has not been reported, analysis of derivatives containing the 4-methoxyphenyl ketone motif provides valuable structural insights. researchgate.netnih.govresearchgate.net For a molecule to be suitable for this technique, it must be capable of forming high-quality, single crystals.

Determination of Absolute Configuration and Crystal Packing

Molecular Conformation: X-ray crystallography would reveal the exact bond lengths, bond angles, and torsion angles of the molecule. A key conformational feature would be the torsion angle between the plane of the 4-methoxyphenyl ring and the plane of the carbonyl group. In related structures, the methoxy group is often found to be nearly coplanar with the benzene ring to which it is attached. nih.govresearchgate.net

Absolute Configuration: this compound is a chiral molecule, containing a stereocenter at the C4 position of the hexan-2-one chain. It can exist as two enantiomers, (R)- and (S)-. If a chiral crystal is formed from an enantiomerically pure sample, X-ray crystallography can determine the absolute configuration of the molecule. elsevierpure.comcsic.es This is often achieved by analyzing anomalous dispersion effects, leading to the determination of the Flack parameter.

Table 3. Illustrative Crystallographic Data for a Representative 4-Methoxyphenyl Derivative

Data below is for (E)-4-(4-Methoxyphenyl)but-3-en-2-one, a related compound, to illustrate typical parameters. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1623 (19) |

| b (Å) | 13.292 (3) |

| c (Å) | 6.6488 (13) |

| β (°) | 98.486 (3) |

| Volume (ų) | 888.3 (3) |

| Z (molecules/unit cell) | 4 |

| Key Interactions | Intermolecular C—H···O hydrogen bonds |

Based on a comprehensive review of available scientific literature, detailed computational and theoretical chemistry studies specifically focusing on this compound are not present in the provided search results. The existing research literature extensively covers computational analyses of analogous compounds, but not this specific molecule.

Therefore, it is not possible to provide a detailed article on the quantum chemical calculations, conformational analysis, or reaction pathway modeling for this compound as outlined in the user's request. To do so would require fabricating data, which would compromise the scientific accuracy of the information presented.

Further theoretical research and publication in peer-reviewed scientific journals are required to build the body of knowledge necessary to address the specific computational and theoretical chemistry of this compound.

Computational and Theoretical Chemistry Studies on 4 4 Methoxyphenyl Hexan 2 One

Reaction Pathway Modeling and Transition State Analysis

Prediction of Reaction Mechanisms and Intermediates

Computational chemistry allows for the detailed exploration of reaction mechanisms, identifying transition states and intermediate structures that are often difficult to detect experimentally. For 4-(4-methoxyphenyl)hexan-2-one, a key reaction is the enolization, which is the formation of an enol or enolate, as this is a common first step in many reactions of ketones. This process can be catalyzed by either acid or base.

Base-Catalyzed Enolization: Under basic conditions, a base (B:) abstracts a proton from the α-carbon (the carbon adjacent to the carbonyl group). In the case of this compound, there are two α-carbons, C1 and C3. The abstraction of a proton from C3 is generally more favorable due to the formation of a more substituted, and thus more stable, enolate intermediate. The mechanism involves the formation of a resonance-stabilized enolate anion.

Step 1: Abstraction of a proton from the α-carbon by a base to form a resonance-stabilized enolate intermediate.

Step 2: Protonation of the enolate on the oxygen atom to yield the enol tautomer.

Acid-Catalyzed Enolization: In an acidic medium, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens. A weak base (such as water or the conjugate base of the acid catalyst) then removes a proton from the α-carbon to form the enol. libretexts.org

Step 1: Protonation of the carbonyl oxygen by an acid catalyst (H-A). libretexts.org

Step 2: Deprotonation at the α-carbon by a weak base to form the enol. libretexts.org

Another important class of reactions for ketones is nucleophilic addition to the carbonyl group. Computational studies on various ketones have shown that the nucleophile approaches the electrophilic carbonyl carbon at a specific angle, known as the Bürgi-Dunitz angle (approximately 107°), leading to the formation of a tetrahedral intermediate. rsc.org The nature of the nucleophile and the substituents on the ketone influence the stability of this intermediate and the subsequent reaction steps. For this compound, the bulky aryl and alkyl groups would sterically influence the trajectory of the incoming nucleophile.

Calculation of Activation Energies and Reaction Enthalpies

A significant advantage of computational chemistry is the ability to quantify the energetics of a reaction pathway. This includes the calculation of activation energies (Ea), which represent the energy barrier that must be overcome for a reaction to occur, and reaction enthalpies (ΔH), which indicate whether a reaction is exothermic or endothermic. These parameters are crucial for understanding reaction kinetics and thermodynamics.

DFT calculations are commonly employed for this purpose. For instance, studies on the keto-enol tautomerism of substituted acetophenones, which are structurally related to this compound, provide insight into the expected energy barriers. The activation energies for enolization are influenced by factors such as the solvent and the electronic nature of the substituents on the aromatic ring.

Below is a representative data table illustrating the types of energetic data that can be obtained from DFT calculations for the keto-enol tautomerism of a generic aryl alkyl ketone, based on values reported for similar compounds in the literature.

| Reaction | Catalyst | Solvent | Calculated Activation Energy (kcal/mol) | Calculated Reaction Enthalpy (kcal/mol) |

|---|---|---|---|---|

| Keto-Enol Tautomerism | Acid-Catalyzed | Water | 15-25 | +5 to +10 (Endothermic) |

| Keto-Enol Tautomerism | Base-Catalyzed | Water | 10-20 | +5 to +10 (Endothermic) |

| Keto-Enol Tautomerism | Uncatalyzed | Gas Phase | 40-50 | +8 to +12 (Endothermic) |

Note: These are typical values for aryl alkyl ketones and are intended to be illustrative. The actual values for this compound would require specific calculations.

The methoxy (B1213986) group (-OCH3) on the phenyl ring of this compound is an electron-donating group, which would influence the electron density of the carbonyl group and potentially affect the activation energies of reactions involving this functional group.

Molecular Dynamics Simulations for Dynamic Behavior Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics of a molecule and its interactions with the surrounding environment, such as a solvent. For a flexible molecule like this compound, which has several rotatable single bonds, MD simulations can reveal its preferred shapes and how these shapes change in different solvents.

Solvent Effects on Molecular Conformation and Reactivity

The solvent can have a profound impact on the conformation and reactivity of a molecule. MD simulations can model these effects explicitly by surrounding the molecule of interest with a large number of solvent molecules. The interactions between the solute and solvent are then calculated over the course of the simulation.

For this compound, the key conformational flexibility lies in the hexan-2-one chain. The rotation around the C-C single bonds allows the chain to adopt various conformations. The polarity of the solvent is expected to play a significant role in determining the preferred conformation.

In non-polar solvents (e.g., hexane): The molecule might adopt a more folded or compact conformation to maximize intramolecular interactions and minimize contact with the non-polar solvent.

In polar solvents (e.g., water or methanol): The molecule is likely to adopt a more extended conformation. This allows the polar carbonyl group and the methoxy group to interact favorably with the polar solvent molecules through dipole-dipole interactions or hydrogen bonding (in the case of protic solvents).

The following interactive table shows hypothetical results from a molecular dynamics simulation, illustrating how the average value of a key dihedral angle in this compound might change in different solvents.

| Solvent | Dielectric Constant | Average Dihedral Angle (C(aryl)-C4-C3-C2) | Predominant Conformation |

|---|---|---|---|

| Hexane (B92381) | 1.9 | ~90° | Folded |

| Tetrahydrofuran (THF) | 7.6 | ~120° | Partially Extended |

| Methanol | 33.0 | ~160° | Extended |

| Water | 80.1 | ~175° | Highly Extended |

Note: These values are illustrative and represent a plausible trend for a flexible aryl alkyl ketone in different solvents.

Changes in molecular conformation can, in turn, affect reactivity. For instance, the accessibility of the carbonyl group to a nucleophile or the α-protons to a base can be altered by the conformational state of the molecule, which is influenced by the solvent. Therefore, MD simulations, in conjunction with quantum mechanical calculations, can provide a comprehensive picture of how the solvent modulates the chemical behavior of this compound.

4 4 Methoxyphenyl Hexan 2 One As a Key Intermediate in Complex Organic Synthesis

Building Block for the Construction of Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. While molecules containing the 4-methoxyphenyl (B3050149) group are frequently used as building blocks, specific examples of 4-(4-Methoxyphenyl)hexan-2-one being used to construct heterocyclic systems are not found in the reviewed literature. For instance, related compounds like 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine have been synthesized and studied, but this does not provide direct information on the utility of the specified ketone.

Role in the Development of New Synthetic Methodologies

The development of novel synthetic methodologies is a continuous effort in organic chemistry. Searches for the role of this compound in this context have not yielded any specific results. There is no indication in the available data that this compound has been used as a substrate or reagent to develop new chemical transformations.

Use in Catalyst and Ligand Synthesis

The synthesis of new catalysts and ligands is crucial for advancing chemical reactions. While various organic molecules are used as scaffolds for ligands, there is no evidence in the scientific literature of this compound being used for the synthesis of catalysts or ligands. Research in this area often involves Schiff base ligands and other complex organic structures, but the specific application of this compound has not been reported.

Advanced Analytical Methodologies for the Detection and Quantification of 4 4 Methoxyphenyl Hexan 2 One in Chemical Systems

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Reaction Monitoring

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of moderately polar, non-volatile compounds like 4-(4-Methoxyphenyl)hexan-2-one. It is extensively used for determining the purity of synthesized batches and for real-time monitoring of reaction kinetics by quantifying the consumption of reactants and the formation of products.

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. In this setup, a non-polar stationary phase is paired with a polar mobile phase. For this compound, a C18 (octadecylsilyl) column is a typical choice for the stationary phase due to its hydrophobic nature, which allows for effective interaction with the aromatic ring and alkyl chain of the analyte.

The mobile phase is generally a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. nuph.edu.ua A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture, from polar impurities to the less polar product. For routine purity analysis, an isocratic method with a fixed solvent composition can be developed for faster run times. scispace.com A UV detector is typically used, with the detection wavelength set to a maximum absorbance of the methoxyphenyl chromophore, often around 240 nm, to ensure high sensitivity. nuph.edu.ua

| Parameter | Condition | Reference |

|---|---|---|

| Column | ACE C18 (250 mm x 4.6 mm, 5 µm) | nuph.edu.ua |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) | sielc.com |

| Flow Rate | 1.0 mL/min | nuph.edu.ua |

| Column Temperature | 45 °C | nuph.edu.ua |

| Detection | UV at 240 nm | nuph.edu.ua |

| Injection Volume | 10 µL | nuph.edu.ua |

Chiral HPLC for Enantiomeric Excess Determination

Since the chemical structure of this compound contains a stereocenter at the fourth carbon position, it can exist as a pair of enantiomers. In asymmetric synthesis, it is crucial to determine the enantiomeric excess (e.e.) of the product. Chiral HPLC is the most powerful and widely used technique for this purpose. phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. chiralpedia.com

The most successful CSPs for separating a wide range of enantiomers are based on polysaccharides, such as cellulose (B213188) or amylose, derivatized with functional groups like phenylcarbamates. phenomenex.comsigmaaldrich.com For a methoxy-substituted ketone like this compound, a column such as one packed with tris(3,5-dimethylphenyl)carbamoyl cellulose could provide the necessary chiral recognition. hplc.eu

Chiral separations are often performed in normal-phase mode, using mobile phases consisting of mixtures of alkanes (like hexane) and alcohols (like isopropanol). hplc.eu The choice of alcohol and its proportion in the mobile phase is a critical parameter that is optimized to achieve baseline resolution of the enantiomeric peaks. sigmaaldrich.com Lower flow rates and controlled column temperature are also beneficial for improving resolution. sigmaaldrich.com The ratio of the peak areas of the two enantiomers is used to calculate the enantiomeric excess.

Method Validation for Robustness and Reproducibility

For an HPLC method to be considered reliable for routine quality control, it must undergo a thorough validation process according to guidelines from the International Council for Harmonisation (ICH). altabrisagroup.compharmaguideline.com Method validation ensures that the analytical procedure is suitable for its intended purpose and provides consistent, reliable, and accurate data. wjpmr.com The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. This is often demonstrated using a photodiode array (PDA) detector to check for peak purity.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. mastelf.com A minimum of five concentrations are analyzed, and the correlation coefficient (R²) of the calibration curve should typically be ≥ 0.99. mastelf.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmaguideline.com

Accuracy: The closeness of the test results to the true value. It is often determined by performing recovery studies on samples spiked with a known amount of the analyte. scispace.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Assessed over a short interval of time with the same analyst and equipment. mastelf.com

Intermediate Precision (Inter-day precision): Assessed on different days, with different analysts, or on different equipment. altabrisagroup.com The precision is expressed as the Relative Standard Deviation (%RSD), which should typically be below 2%. mastelf.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantified with suitable precision and accuracy. youtube.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5°C in column temperature, ±2% in mobile phase composition). mastelf.com This provides an indication of its reliability during normal usage.

| Parameter | Acceptance Criterion | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | mastelf.com |

| Accuracy (% Recovery) | 98.0 - 102.0% | scispace.com |

| Precision (% RSD) | ≤ 2.0% | mastelf.com |

| Specificity / Peak Purity | No interference at the retention time of the analyte | altabrisagroup.com |

| Robustness | %RSD of results should remain within precision limits | youtube.com |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. phenomenex.com For a compound like this compound, which has a moderate boiling point, GC is an excellent alternative to HPLC, often providing higher resolution and faster analysis times. When coupled with a Mass Spectrometry (MS) detector, it allows for definitive identification of the compound and its impurities based on their mass spectra.

Optimization of Column Chemistry and Detector Settings

The selection and optimization of GC parameters are critical for achieving good separation and sensitivity.

Column Chemistry: A capillary column with a non-polar or mid-polar stationary phase is typically used. A common choice is a column coated with 5% phenyl-95% dimethylpolysiloxane (e.g., DB-5 or equivalent), which separates compounds primarily based on their boiling points and slight polarity differences. mdpi.comvscht.cz The column dimensions (length, internal diameter, and film thickness) are chosen to balance resolution and analysis time; a standard 30 m x 0.25 mm ID x 0.25 µm film thickness column is often a good starting point. phcogj.com

Carrier Gas: Helium is the most common carrier gas, typically used at a constant flow rate of around 1.0 mL/min. mdpi.com

Injector Settings: A split/splitless injector is used, with the mode depending on the sample concentration. The injector temperature must be high enough to ensure rapid vaporization of the sample without causing thermal degradation, typically around 250-280 °C. nih.gov

Oven Temperature Program: A temperature program is essential for separating components with different boiling points. The program usually starts at a lower temperature, holds for a few minutes, and then ramps up to a final temperature. A typical program might start at 60°C and ramp at 10°C/min to 300°C. mdpi.com

Detector Settings (MS): In a GC-MS system, the mass spectrometer settings are optimized for sensitivity and spectral quality. This includes setting the ion source temperature (e.g., 250°C) and the mass range to be scanned (e.g., 50-550 m/z). mdpi.com Electron Ionization (EI) at 70 eV is standard for generating reproducible mass spectra for library matching. fmach.it

Derivatization Strategies for Enhanced Volatility

While this compound is amenable to direct GC analysis, derivatization can sometimes be employed to improve chromatographic performance. libretexts.org Derivatization is a chemical reaction that converts a compound into a more volatile and thermally stable derivative, often resulting in sharper peaks and improved sensitivity. gcms.cz

For ketones, a common strategy is a two-step derivatization process: youtube.comresearchgate.net

Oximation: The ketone functional group is first reacted with an oximation reagent, such as methoxyamine hydrochloride in pyridine. This reaction converts the carbonyl group (C=O) into an oxime (C=N-OCH₃). This step is crucial as it "locks" the ketone in place, preventing tautomerization (conversion to its enol form) which could otherwise lead to multiple derivative peaks and complicate the analysis. youtube.comresearchgate.net

Silylation: Although the primary target for silylation are active hydrogens (e.g., in -OH or -NH groups), if any such groups are present on impurities or related substances, this second step is useful. Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens with a non-polar trimethylsilyl (B98337) (TMS) group, significantly increasing the volatility of the molecule. phenomenex.comyoutube.com

This combined approach ensures that the analyte and related compounds are in a form that is highly stable and volatile, ideal for GC-MS analysis. youtube.com

Real-Time Spectroscopic Monitoring of Reactions Involving this compound

Real-time, or in-situ, spectroscopic monitoring offers significant advantages over traditional offline analytical techniques by providing continuous data on reaction kinetics,mechanisms, and the formation of intermediates without the need for sample extraction. researchgate.netaiche.org Several spectroscopic techniques are well-suited for monitoring the synthesis of ketones like this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy:

In-situ FTIR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. researchgate.net By immersing an attenuated total reflectance (ATR) probe directly into the reaction vessel, characteristic vibrational frequencies of reactants, intermediates, and products can be tracked continuously. youtube.comazom.com For the synthesis of this compound, for instance, via a Grignard reaction between 4-methoxyphenylacetonitrile (B141487) and a butylmagnesium halide followed by hydrolysis, FTIR can monitor key functional group changes.

The disappearance of the nitrile peak (around 2240-2260 cm⁻¹) from the starting material and the appearance of the carbonyl stretch of the ketone product (typically 1705-1725 cm⁻¹) would be primary indicators of reaction progression. researchgate.netresearchgate.net The formation of an intermediate imine after the Grignard addition could also be observed by its characteristic C=N stretch before its hydrolysis to the final ketone. This continuous data allows for precise determination of reaction endpoints and can help in optimizing reaction conditions to maximize yield and minimize impurities.

Table 1: Hypothetical In-Situ FTIR Monitoring Data for the Synthesis of this compound

| Reaction Time (minutes) | Nitrile Peak Intensity (Absorbance) | Ketone Carbonyl Peak Intensity (Absorbance) |

|---|---|---|

| 0 | 0.85 | 0.00 |

| 15 | 0.62 | 0.15 |

| 30 | 0.35 | 0.38 |

| 45 | 0.10 | 0.65 |

| 60 | <0.05 | 0.82 |

Raman Spectroscopy:

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR and is particularly advantageous for monitoring reactions in aqueous media and for its sensitivity to non-polar bonds. aiche.orgresearchgate.net For a reaction like the Friedel-Crafts acylation of anisole (B1667542) with hexanoyl chloride, real-time Raman monitoring could track the consumption of the acyl chloride and the formation of the aromatic ketone. The technique is well-suited for monitoring changes in the aromatic substitution pattern and the carbonyl group. aiche.org The use of fiber-optic probes allows for remote and non-invasive monitoring of the reaction mixture. pnnl.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Online NMR spectroscopy provides detailed structural information in real-time, allowing for the unambiguous identification and quantification of reactants, intermediates, and products. researchgate.net For the synthesis of this compound, flow NMR could be employed where the reaction mixture is continuously passed through the NMR spectrometer. researchgate.net This would allow for the monitoring of specific proton or carbon signals corresponding to the starting materials and the product. For example, the appearance of the methyl ketone singlet in the ¹H NMR spectrum would be a clear indicator of product formation. While technically more complex to set up, online NMR provides unparalleled detail for mechanistic studies and reaction optimization. nih.gov

Development of Reference Materials and Quality Control Standards

The availability of high-purity, well-characterized reference materials is a cornerstone of quality control in chemical analysis. wikipedia.org A certified reference material (CRM) for this compound would be essential for validating analytical methods, calibrating instruments, and ensuring the accuracy and traceability of measurements. wikipedia.organsi.org

Development of a Certified Reference Material (CRM):

The development of a CRM for this compound would follow the stringent guidelines outlined in ISO 17034. aroscientific.comghaaemi.irslideshare.netnata.com.au This process involves several key stages:

Synthesis and Purification: A high-purity batch of this compound would be synthesized. Purification would be achieved through techniques such as distillation and chromatography to achieve the highest possible purity.

Characterization: The identity and purity of the material would be rigorously confirmed using a battery of analytical techniques, including NMR, mass spectrometry (MS), FTIR, and elemental analysis.

Homogeneity and Stability Studies: The batch would be assessed for homogeneity to ensure that each unit of the CRM has the same concentration of the analyte. nih.gov Stability studies under various storage conditions would be conducted to determine the shelf-life of the reference material. wikipedia.org

Value Assignment: The certified value (e.g., purity) of the CRM would be determined through a metrologically valid procedure, often involving multiple independent analytical methods and, ideally, inter-laboratory comparisons to ensure accuracy and reduce bias. nih.gov

Table 2: Example Purity Assessment Data for a this compound Reference Material Candidate

| Analytical Technique | Purity (%) | Uncertainty (± %) |

|---|---|---|

| Quantitative NMR (qNMR) | 99.85 | 0.05 |

| Gas Chromatography (GC-FID) | 99.91 | 0.04 |

| High-Performance Liquid Chromatography (HPLC-UV) | 99.88 | 0.06 |

| Certified Purity | 99.88 | 0.07 |

Quality Control Standards:

In a production setting, quality control (QC) standards are used for routine checks to ensure that the synthesis of this compound consistently meets predefined specifications. These QC standards would be prepared in-house and calibrated against the certified reference material.

Routine quality control would involve:

Identity Confirmation: Using techniques like FTIR or melting point to confirm that the synthesized product is indeed this compound.

Purity Assessment: Employing chromatographic methods like GC or HPLC to quantify the purity of each batch and to detect and quantify any impurities. epa.gov

Method Validation: The analytical methods used for QC must themselves be validated to ensure they are accurate, precise, specific, and robust for their intended purpose. globalresearchonline.netikev.orgdcvmn.orgms-editions.cl

The implementation of these advanced analytical methodologies, from real-time spectroscopic monitoring to the development and use of certified reference materials, is indispensable for the reliable and efficient production of high-quality this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.